N-(Adamantan-1-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(Adamantan-1-yl)-1H-indole-3-carboxamide is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while indole is a bicyclic structure found in many natural compounds, including the amino acid tryptophan. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide typically involves the reaction of 1-adamantylamine with indole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-(Adamantan-1-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, allowing the compound to fit into specific binding sites on target proteins. The indole ring can interact with various receptors and enzymes, modulating their activity. This dual interaction can lead to a range of biological effects, including inhibition of viral replication, modulation of neurotransmitter release, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)-1H-indazole-3-carboxamide: Similar structure but with an indazole ring instead of an indole ring.
N-(Adamantan-1-yl)-1H-pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of an indole ring.
N-(Adamantan-1-yl)-1H-benzimidazole-3-carboxamide: Similar structure but with a benzimidazole ring instead of an indole ring.
Uniqueness
N-(Adamantan-1-yl)-1H-indole-3-carboxamide is unique due to its combination of the adamantane and indole structures, which confer both stability and biological activity. This combination allows the compound to interact with a wide range of molecular targets, making it a versatile tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N2O |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H22N2O/c22-18(16-11-20-17-4-2-1-3-15(16)17)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,20H,5-10H2,(H,21,22) |
InChI Key |
USXAVHMFDXOJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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